molecular formula C13H10O3S B6399340 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% CAS No. 1261962-08-6

2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95%

Cat. No. B6399340
CAS RN: 1261962-08-6
M. Wt: 246.28 g/mol
InChI Key: PVIIMVLNZQOKKN-UHFFFAOYSA-N
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Description

2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% (FTMBA) is an organic compound with a molecular formula C10H9O2S. It is a colorless solid that is soluble in methanol, ethanol, and other polar solvents. FTMBA is used as a reagent in organic synthesis and has been studied for its potential applications in the pharmaceutical industry.

Scientific Research Applications

2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% has been studied for its potential applications in the pharmaceutical industry, particularly as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme in the metabolism of folic acid and its inhibition can lead to the inhibition of cell growth. 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Mechanism of Action

2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% is believed to act as an inhibitor of DHFR and acetylcholinesterase by binding to the active sites of these enzymes, thus preventing them from catalyzing their respective reactions. 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% also appears to have some antioxidant properties, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
The inhibition of DHFR by 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% can lead to the inhibition of cell growth, which may be beneficial in the treatment of certain diseases. 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% has also been shown to have antioxidant properties, which may be beneficial in the treatment of inflammation and other diseases.

Advantages and Limitations for Lab Experiments

2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% is a relatively inexpensive and easily accessible compound, making it an attractive reagent for laboratory experiments. However, 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% is a relatively unstable compound and can decompose in the presence of light or heat, making it unsuitable for long-term storage.

Future Directions

Future research on 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% could focus on its potential applications in the pharmaceutical industry, such as the development of new drugs that target DHFR and acetylcholinesterase. Additionally, further research could be conducted to explore the potential therapeutic benefits of 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95%, such as its antioxidant properties. Finally, further research could be conducted to explore the potential safety and toxicity of 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% in humans and other organisms.

Synthesis Methods

2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 5-methylbenzoic acid with thiophenol in the presence of sulfuric acid and pyridine to form 2-thiophen-2-yl-5-methylbenzoic acid. The second step involves the reaction of the acid with formaldehyde in the presence of sodium hydroxide to form 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95%.

properties

IUPAC Name

2-(5-formylthiophen-2-yl)-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3S/c1-8-2-4-10(11(6-8)13(15)16)12-5-3-9(7-14)17-12/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIIMVLNZQOKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(S2)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689496
Record name 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261962-08-6
Record name 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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